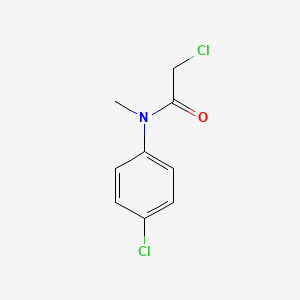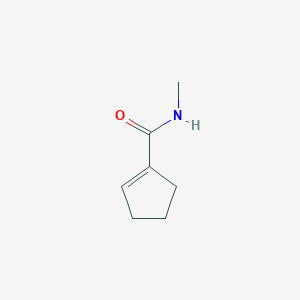
N-methylcyclopentene-1-carboxamide
Übersicht
Beschreibung
N-methylcyclopentene-1-carboxamide: is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopentene to N-methylcyclopentene-1-carboxamide:
Industrial Production Methods:
- The industrial production of this compound typically involves the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- N-methylcyclopentene-1-carboxamide can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Major Products: Oxidation typically yields N-methylcyclopentene-1-carboxylic acid or N-methylcyclopentanone.
-
Reduction:
- The compound can be reduced to form amines or alcohols.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: Reduction yields N-methylcyclopentylamine or N-methylcyclopentanol.
-
Substitution:
- This compound can undergo nucleophilic substitution reactions.
Reagents and Conditions: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- N-methylcyclopentene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of heterocyclic compounds.
Biology and Medicine:
- The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
- It is used in the development of new drug candidates targeting specific enzymes or receptors.
Industry:
- This compound is utilized in the production of specialty chemicals and materials.
- It is employed in the synthesis of polymers and resins with unique properties.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of N-methylcyclopentene-1-carboxamide involves its interaction with specific enzymes or receptors in biological systems.
- The carboxamide group can form hydrogen bonds with target proteins, modulating their activity.
- The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
-
N-methylcyclopentane-1-carboxamide:
- Similar structure but lacks the double bond in the cyclopentene ring.
- Exhibits different reactivity and biological properties.
-
Cyclopentene-1-carboxamide:
- Lacks the methyl group, resulting in different steric and electronic properties.
- Used in similar applications but with varying efficacy.
-
N-methylcyclohexene-1-carboxamide:
- Contains a six-membered ring instead of a five-membered ring.
- Different ring size affects its chemical reactivity and biological activity.
Uniqueness:
- N-methylcyclopentene-1-carboxamide is unique due to the presence of both a methyl group and a double bond in the cyclopentene ring, which influences its chemical behavior and potential applications.
Eigenschaften
IUPAC Name |
N-methylcyclopentene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-7(9)6-4-2-3-5-6/h4H,2-3,5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCBNPVMDFHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


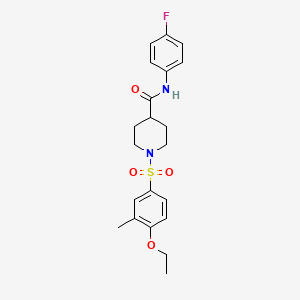
![2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6748870.png)
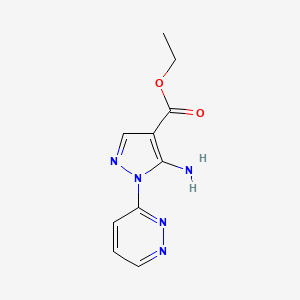

![3-(1,3-dioxoisoindol-2-yl)-N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B6748890.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B6748893.png)
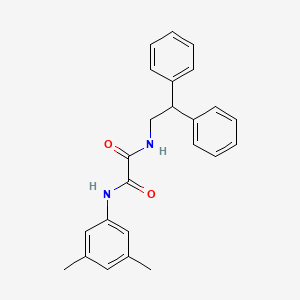
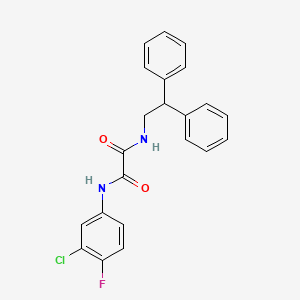
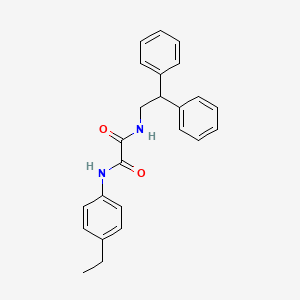
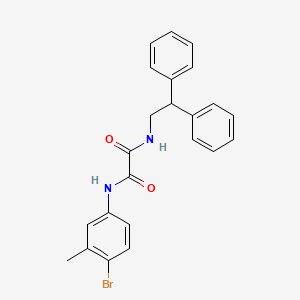
![1-[3-(morpholin-4-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6748933.png)
![4-[(3,5-Dimethylphenyl)methyl]morpholine](/img/structure/B6748938.png)
![2-chloro-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B6748944.png)
